diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring could be formed through a cyclization reaction, and the amide group could be introduced through a condensation reaction . The exact synthesis would depend on the specific reagents and conditions used .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. For example, the ester groups could undergo hydrolysis to form carboxylic acids, and the amide group could participate in condensation or hydrolysis reactions .Scientific Research Applications
Synthesis and Derivative Formation
Research has explored the synthesis and formation of various derivatives of related compounds to Diethyl 2-(4-(Methoxycarbonyl)Benzamido)-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems was achieved from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, demonstrating the compound's potential as a precursor in the synthesis of complex heterocyclic systems (Bakhite et al., 2005).
Application in Pyrimidine Derivative Synthesis
The compound has been used in synthesizing pyrimidine derivatives. In one study, diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate was converted into pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives, showcasing its versatility in creating pharmacologically significant structures (Ahmed, 2002).
Optical Properties and Organic Semiconductors
Research into the optical properties of related compounds has found that derivatives like 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which share a similar structural backbone, demonstrate potential application as organic semiconductors. This indicates the broader utility of this compound in materials science and optoelectronics (Briseño-Ortega et al., 2018).
Antidopaminergic Effects
A study examining the solid-state conformations and antidopaminergic effects of related compounds, such as remoxipride hydrochloride, highlights the potential of such derivatives in pharmacological applications, particularly in targeting dopamine receptors (Högberg et al., 1986).
Biological and Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and shown to possess antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents (Badne et al., 2011).
Future Directions
Properties
IUPAC Name |
diethyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-4-30-21(27)17-15-10-11-24(22(28)31-5-2)12-16(15)32-19(17)23-18(25)13-6-8-14(9-7-13)20(26)29-3/h6-9H,4-5,10-12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYLFEQILYPSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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